

Application Notes and Protocols for the Analytical Characterization of Reynosin

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Compound of Interest

Compound Name: *Reynosin*

Cat. No.: *B1680571*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analytical standards and protocols for the qualitative and quantitative analysis of **Reynosin**, a sesquiterpene lactone with potential biological activities. The following sections detail the physicochemical properties, analytical methodologies, and experimental protocols essential for the accurate characterization and quantification of this natural product.

Physicochemical Properties of Reynosin

Reynosin is a naturally occurring sesquiterpene lactone found in various plants, including those from the *Magnolia* and *Laurus* genera.^{[1][2][3]} A thorough understanding of its chemical and physical properties is fundamental for the development of analytical methods.

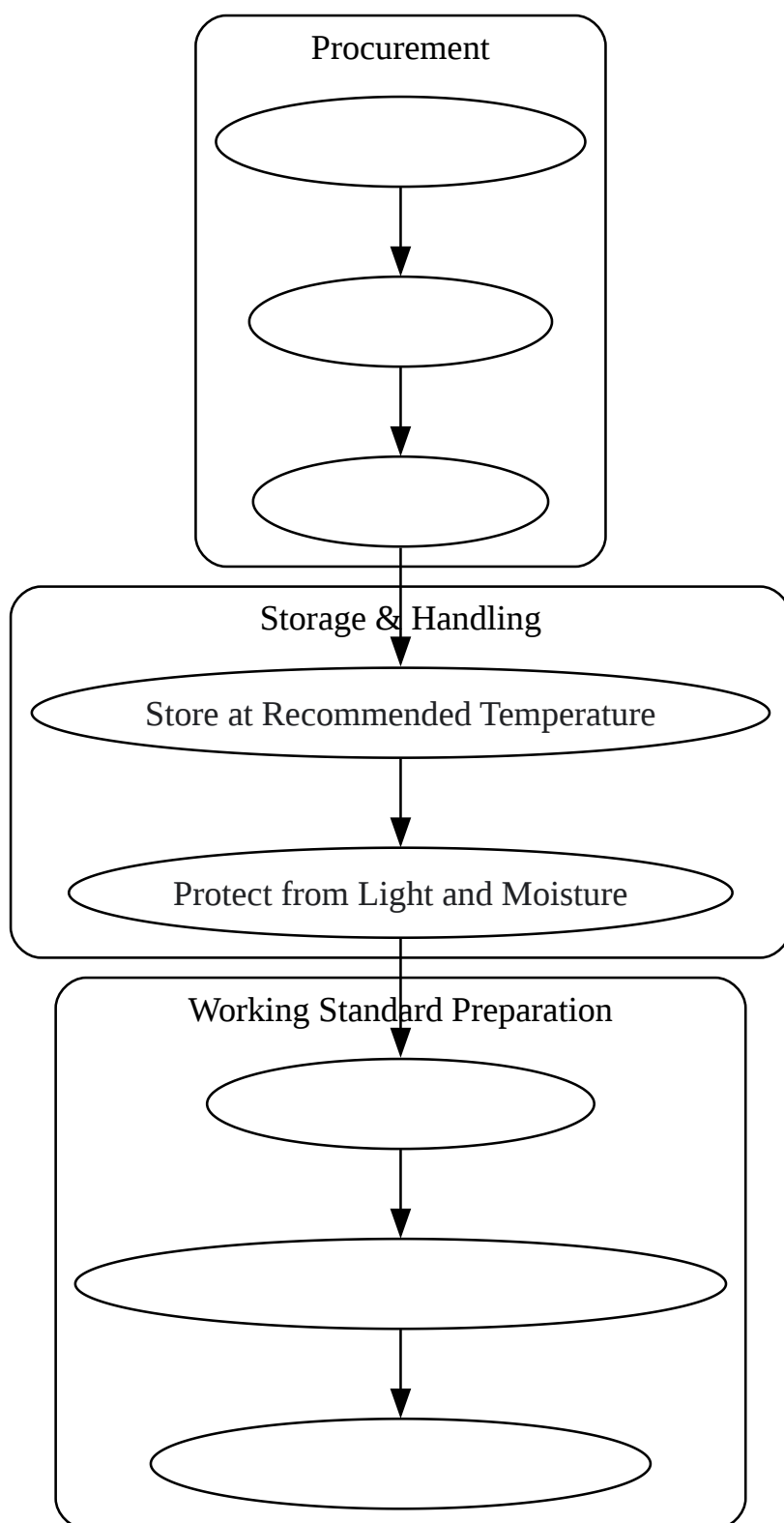
Property	Value	Source
Molecular Formula	C ₁₅ H ₂₀ O ₃	[1][4][5]
Molecular Weight	248.32 g/mol	[1][4][5]
CAS Number	28254-53-7	[1][2][4]
IUPAC Name	(3aS,5aR,6R,9aS,9bS)-6-hydroxy-5a-methyl-3,9-dimethylidene-3a,4,5,6,7,8,9a,9b-octahydroazuleno[4,5-b]furan-2-one	[1]
Synonyms	(+)-Reynosin	[3]
Melting Point	145-146.5 °C	[4]

Analytical Reference Standards

For accurate quantitative analysis, the use of a certified reference standard is crucial.

Reynosin as an analytical standard is available from several commercial suppliers.

Researchers should ensure the standard is of high purity (>98%) and comes with a certificate of analysis.



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Caption: Proposed fragmentation pathway for **Reynosin** in positive ESI-MS.

Key Fragment Ions for Identification:

Precursor Ion (m/z)	Fragment Ion (m/z)	Proposed Neutral Loss
249.1485	231.1380	H ₂ O
249.1485	221.1536	CO
249.1485	193.1223	C ₃ H ₄ O

Note: The exact m/z values may vary slightly depending on the instrument calibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is indispensable for the unambiguous structural confirmation of **Reynosin**. Both ¹H and ¹³C NMR data are essential for complete characterization.

Experimental Protocol: ¹H and ¹³C NMR

Instrumentation:

- NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

- Dissolve approximately 5-10 mg of purified **Reynosin** in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

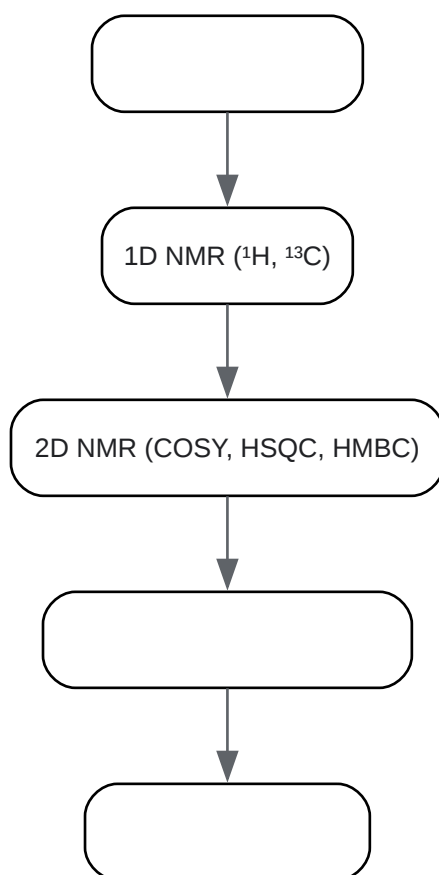
Acquisition Parameters:

- Standard pulse programs for ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC experiments should be used.

Expected ¹³C NMR Chemical Shifts: While a full, experimentally verified list of chemical shifts is not readily available in all public databases, analysis of related eudesmanolide-type sesquiterpene lactones suggests characteristic signals for the lactone carbonyl, olefinic carbons, and the carbon bearing the hydroxyl group.

Carbon Type	Expected Chemical Shift Range (ppm)
C=O (lactone)	170-180
C=C (exocyclic methylenes)	110-150
C-O (hydroxyl-bearing)	70-80
Aliphatic carbons	20-60

Workflow for NMR Analysis



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Caption: General workflow for the structural elucidation of **Reynosin** using NMR.

Summary and Conclusion

The analytical methods outlined in these application notes provide a robust framework for the identification, quantification, and structural confirmation of **Reynosin**. The combination of HPLC for separation and quantification, MS for sensitive detection and confirmation, and NMR for definitive structural elucidation is essential for comprehensive analysis in research and drug development settings. Adherence to these protocols, with appropriate validation for specific applications, will ensure the generation of accurate and reliable data.

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